1-Dodecyl-3-methylimidazolium bromide

Description

The exact mass of the compound 1-Dodecyl-3-methylimidazolium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Dodecyl-3-methylimidazolium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Dodecyl-3-methylimidazolium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

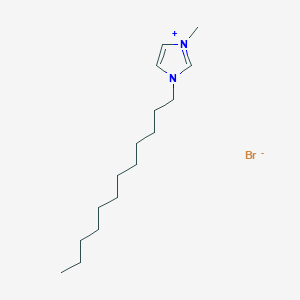

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-dodecyl-3-methylimidazol-3-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;/h14-16H,3-13H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLSTCVUGYAKLE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C=C[N+](=C1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049333 | |

| Record name | 1-Dodecyl-3-methylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61546-00-7 | |

| Record name | 1-Dodecyl-3-methylimidazolium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61546-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecyl-3-methylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dodecyl-3-methylimidazolium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Dodecyl-3-methylimidazolium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-dodecyl-3-methylimidazolium (B1224283) bromide ([C₁₂mim]Br), a widely utilized ionic liquid. The document details the underlying chemical reaction, a step-by-step experimental protocol, and key quantitative data to ensure reproducibility and high-purity outcomes.

Core Synthesis Pathway

The synthesis of 1-dodecyl-3-methylimidazolium bromide is typically achieved through a direct quaternization reaction, which is a type of Sɴ2 nucleophilic substitution. In this process, the nitrogen atom at the 3-position of the 1-methylimidazole (B24206) ring acts as a nucleophile, attacking the electrophilic carbon of 1-bromododecane. This results in the formation of the 1-dodecyl-3-methylimidazolium cation and the displacement of the bromide anion.

Caption: General reaction pathway for the synthesis of 1-dodecyl-3-methylimidazolium bromide.

Quantitative Data Summary

The following table summarizes key quantitative data from various reported syntheses of 1-dodecyl-3-methylimidazolium bromide, providing a comparative overview of reaction parameters and outcomes.

| Parameter | Value | Reference |

| Reactant Molar Ratio | Equimolar amounts of 1-methylimidazole and 1-bromododecane | [1] |

| Reaction Temperature | 60 - 70°C | [2] |

| Reaction Time | 24 - 48 hours | [1][2] |

| Purity | ≥98% (HPLC) | [3] |

| Yield | 85% (for analogous 1-butyl-3-methylimidazolium bromide) | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 45°C | [3] |

| Molecular Weight | 331.34 g/mol | [3][4] |

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1-dodecyl-3-methylimidazolium bromide.

Materials and Equipment:

-

1-Methylimidazole (≥99% purity)

-

1-Bromododecane (≥97% purity)[1]

-

Ethyl acetate (B1210297) (≥99.5% purity)[1]

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Reactant Addition: In a two-necked round-bottom flask, place equimolar amounts of 1-methylimidazole and 1-bromododecane.[1][2] For example, combine 8.21 g (0.1 mol) of 1-methylimidazole with 24.92 g (0.1 mol) of 1-bromododecane.

-

Reaction: The mixture is stirred and heated to 70°C for 48 hours under a nitrogen atmosphere.[2] The reaction is exothermic, so initial cooling in an ice bath may be necessary as the reactants are combined.[2]

-

Purification: After cooling the resulting viscous liquid to room temperature, the product is washed several times with small portions of ethyl acetate to remove any unreacted starting materials.[2] The upper ethyl acetate layer is decanted after each wash.

-

Drying: The purified product is then dried under vacuum at 70-80°C to yield a white to light yellow solid.[2]

Characterization:

The structure and purity of the synthesized 1-dodecyl-3-methylimidazolium bromide can be confirmed by ¹H NMR spectroscopy. The expected chemical shifts (in CDCl₃) are approximately:

-

δ 10.61 (s, 1H): Proton at the C2 position of the imidazolium (B1220033) ring (N-CH-N).[5]

-

δ 7.26–7.19 (m, 2H): Protons at the C4 and C5 positions of the imidazolium ring.[5]

-

δ 4.33–4.29 (t, 2H): Methylene (B1212753) group of the dodecyl chain attached to the imidazolium nitrogen (N-CH₂-).[5]

-

δ 4.03 (s, 3H): Methyl group attached to the imidazolium nitrogen (N-CH₃).[2]

-

δ 1.81 (m, 2H): Methylene group of the dodecyl chain adjacent to the N-CH₂ group.[6]

-

δ 1.29 (m, 18H): Remaining methylene groups of the dodecyl chain.[6]

-

δ 0.85 (t, 3H): Terminal methyl group of the dodecyl chain.[6]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Step-by-step workflow for the synthesis and purification of [C₁₂mim]Br.

References

- 1. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-Dodecyl-3-methylimidazolium bromide | C16H31BrN2 | CID 16749605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

Physicochemical properties of 1-Dodecyl-3-methylimidazolium bromide

An In-depth Technical Guide to the Physicochemical Properties of 1-Dodecyl-3-methylimidazolium Bromide

Introduction

1-Dodecyl-3-methylimidazolium bromide, commonly abbreviated as [C₁₂mim]Br, is a prominent member of the imidazolium-based ionic liquid family. Structurally, it consists of an imidazolium (B1220033) cation functionalized with a short methyl group and a long C₁₂ alkyl (dodecyl) chain, paired with a bromide anion. This amphiphilic architecture, featuring a hydrophilic ionic headgroup and a hydrophobic alkyl tail, imparts significant surface-active properties, classifying it as a surface-active ionic liquid (SAIL).

Due to its unique characteristics—such as low volatility, thermal stability, high ionic conductivity, and surfactant behavior—[C₁₂mim]Br is a compound of great interest for researchers and drug development professionals.[1][2] Its ability to self-assemble into micelles in aqueous solutions makes it a versatile component in formulations, catalysis, extraction processes, and as an alternative to traditional volatile organic solvents in green chemistry initiatives.[1][2]

This guide provides a detailed overview of the core physicochemical properties of [C₁₂mim]Br, synthesis and characterization protocols, and logical workflows for its analysis.

Synthesis and Purification

The synthesis of 1-Dodecyl-3-methylimidazolium bromide is typically achieved through a direct quaternization reaction, which is a type of Sₙ2 substitution.[3] The process involves the alkylation of the 1-methylimidazole (B24206) ring with a dodecyl halide.

Experimental Protocol: Synthesis

A standard laboratory synthesis protocol is as follows:

-

Reaction Setup : Equimolar amounts of 1-methylimidazole and 1-bromododecane (B92323) are combined in a round-bottom flask, often with a suitable solvent such as toluene (B28343) or acetonitrile, although the reaction can also be run neat. The flask is fitted with a reflux condenser.[3][4]

-

Reaction Execution : The mixture is stirred vigorously and heated under reflux. The reaction progress is monitored, and it is typically run for 24 to 48 hours to ensure complete conversion. The temperature is maintained at a rate that does not exceed the boiling point of the reactants or solvent.[4]

-

Product Isolation : After cooling to room temperature, the crude [C₁₂mim]Br product, which may be a solid or a viscous liquid, is isolated.

-

Purification : The crude product is purified by washing it repeatedly with a non-polar solvent like ethyl acetate (B1210297) or diethyl ether. This step removes unreacted starting materials and non-ionic impurities. The purified ionic liquid is then dried under high vacuum at an elevated temperature (e.g., 40-45 °C) for at least 48 hours to remove any residual solvent and moisture.[3]

Physicochemical Properties

The properties of [C₁₂mim]Br are summarized below. Quantitative data has been compiled from various sources and presented for easy comparison.

General Properties

This table summarizes the fundamental physical and chemical identifiers for [C₁₂mim]Br.

| Property | Value | Source(s) |

| IUPAC Name | 1-dodecyl-3-methylimidazol-3-ium bromide | [5] |

| Synonyms | [C₁₂mim]Br, DMIMBr | [5] |

| CAS Number | 61546-00-7 | [1][5] |

| Molecular Formula | C₁₆H₃₁BrN₂ | [1][5] |

| Molecular Weight | 331.34 g/mol | [1][5][6] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 45 °C or 112 °C | [1][6] |

| Solubility | Soluble in polar and non-polar solvents | [1][2] |

Note on Melting Point: Discrepancies in the reported melting point of ionic liquids are common and can be attributed to differences in purity (especially water and halide content) and the analytical method used.

Solution and Surface Properties

As a surfactant, the behavior of [C₁₂mim]Br in solution, particularly in water, is of primary importance. Key parameters related to its self-assembly and surface activity are detailed below.

| Property | Value / Description | Source(s) |

| Critical Micelle Concentration (CMC) | 10–20 mM in aqueous solution at 298 K | [7] |

| Surface Tension Reduction | Effectively reduces the surface tension of water | [1][8] |

| Adsorption Efficiency (pC₂₀) | Characterizes the concentration required to reduce surface tension by 20 mN/m | [8] |

| Maximum Surface Excess (Γₘₐₓ) | Measures the packing density of molecules at the air-water interface | [8] |

| Minimum Area per Molecule (Aₘᵢₙ) | The minimum area occupied by a surfactant molecule at the interface | [8] |

| Density & Viscosity | Temperature-dependent; viscosity increases with alkyl chain length | [9][10] |

| Ionic Conductivity | Exhibits high ionic conductivity, a key feature of ionic liquids | [2] |

Key Experimental Protocols: Characterization

The most critical parameter for a surface-active ionic liquid is its critical micelle concentration (CMC), which marks the onset of micelle formation in solution.

Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that exhibits an abrupt change in its concentration dependence. The two most common methods are surface tensiometry and conductometry.

Method 1: Surface Tensiometry

-

Solution Preparation : Prepare a series of aqueous solutions of [C₁₂mim]Br with concentrations spanning the expected CMC (e.g., from 1 mM to 30 mM).

-

Measurement : Measure the surface tension of each solution at a constant temperature (e.g., 298.15 K) using a tensiometer (e.g., with the du Noüy ring or Wilhelmy plate method).

-

Data Analysis : Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will show two distinct linear regions. The surface tension decreases linearly with log C below the CMC and becomes nearly constant above it. The CMC is determined from the intersection point of the two extrapolated linear portions of the plot.[8][11]

Method 2: Conductometry

-

Solution Preparation : Prepare a series of [C₁₂mim]Br solutions in deionized water, similar to the surface tension method.

-

Measurement : Measure the specific electrical conductivity (κ) of each solution at a constant temperature.

-

Data Analysis : Plot the specific conductivity (κ) versus the surfactant concentration (C). The plot will exhibit two linear regions with different slopes. The break point, corresponding to the change in the slope, indicates the formation of micelles (which have lower mobility than free ions) and is taken as the CMC.[12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 61546-00-7: 1-Dodecyl-3-methylimidazolium bromide [cymitquimica.com]

- 3. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]

- 5. 1-Dodecyl-3-methylimidazolium bromide | C16H31BrN2 | CID 16749605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Dodecyl-3-methylimidazolium bromide, >98% | IoLiTec [iolitec.de]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Dodecyl-3-methylimidazolium Bromide (CAS Number: 61546-00-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecyl-3-methylimidazolium (B1224283) bromide ([C12mim][Br]) is an ionic liquid (IL) belonging to the imidazolium (B1220033) class. It is characterized by a positively charged imidazolium ring with a methyl group and a dodecyl chain, and a bromide anion. This amphiphilic structure, possessing both a hydrophilic head (the imidazolium ring) and a long hydrophobic tail (the dodecyl chain), imparts surfactant properties to the molecule.[1] This unique combination of being an ionic liquid and a surfactant makes it a compound of significant interest in various scientific and industrial fields, including green chemistry, electrochemistry, biotechnology, and notably, in drug delivery and formulation.[2][3][4] Its low volatility and thermal stability offer advantages over traditional organic solvents.[1][2]

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and key applications of 1-dodecyl-3-methylimidazolium bromide, with a focus on its biological interactions and potential in drug development. Detailed experimental protocols for its synthesis and for evaluating its cytotoxic effects are provided, along with a proposed methodology for its application in a drug delivery system.

Physicochemical Properties

A summary of the key physicochemical properties of 1-dodecyl-3-methylimidazolium bromide is presented in the table below. It is important to note that there are discrepancies in the reported melting point values in the literature, which may be attributed to differences in purity or measurement techniques.

| Property | Value | Source(s) |

| CAS Number | 61546-00-7 | [1][2][5][6] |

| Molecular Formula | C₁₆H₃₁BrN₂ | [1][2][5][6] |

| Molecular Weight | 331.34 g/mol | [1][2][5][6] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 45 °C or 112 °C | [2][6] |

| Solubility | Soluble in both polar and non-polar solvents | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

Synthesis

The primary method for synthesizing 1-dodecyl-3-methylimidazolium bromide is through the quaternization of 1-methylimidazole (B24206) with 1-bromododecane. This is a nucleophilic substitution reaction where the nitrogen atom of the 1-methylimidazole acts as a nucleophile, attacking the carbon atom attached to the bromine in 1-bromododecane.

Experimental Protocol: Synthesis of 1-Dodecyl-3-methylimidazolium Bromide

This protocol is adapted from a general procedure for the synthesis of 1-alkyl-3-methylimidazolium bromides.

Materials:

-

1-methylimidazole

-

1-bromododecane

-

Ethyl acetate (B1210297) (for washing)

-

Inert atmosphere (e.g., nitrogen or argon)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Vacuum evaporator

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 1-methylimidazole and 1-bromododecane.

-

The reaction is carried out under an inert atmosphere with vigorous stirring.

-

Heat the reaction mixture to 60-70°C.

-

Maintain the reaction at this temperature for 24-48 hours.

-

After the reaction is complete, cool the mixture to room temperature. The product should be a viscous liquid or a solid.

-

Wash the resulting product several times with ethyl acetate to remove any unreacted starting materials.

-

After washing, dry the product under vacuum to remove any residual solvent.

Workflow for the Synthesis of 1-Dodecyl-3-methylimidazolium Bromide

Caption: A flowchart illustrating the key steps in the synthesis of 1-Dodecyl-3-methylimidazolium bromide.

Applications in Drug Development

The surfactant properties of 1-dodecyl-3-methylimidazolium bromide make it a candidate for various applications in drug development, primarily as an excipient in drug formulations to enhance the solubility and permeability of poorly water-soluble drugs.

As a Surfactant in Drug Delivery Systems

1-Dodecyl-3-methylimidazolium bromide can be used to formulate drug delivery systems such as microemulsions or self-emulsifying drug delivery systems (SEDDS). These systems can improve the oral bioavailability of hydrophobic drugs by increasing their dissolution rate and facilitating their absorption.

Experimental Protocol: Formulation of an Ionic Liquid-Based Microemulsion for Drug Delivery

This protocol is a general guideline adapted for the use of 1-dodecyl-3-methylimidazolium bromide as a surfactant in a microemulsion formulation. Optimization will be required for specific drug candidates.

Materials:

-

Hydrophobic drug

-

1-Dodecyl-3-methylimidazolium bromide (surfactant)

-

Oil phase (e.g., isopropyl myristate, oleic acid)

-

Co-surfactant (e.g., ethanol, propylene (B89431) glycol)

-

Distilled water

Equipment:

-

Vortex mixer

-

Magnetic stirrer

-

Water bath

Procedure:

-

Solubility Studies:

-

Determine the solubility of the hydrophobic drug in various oils, 1-dodecyl-3-methylimidazolium bromide, and co-surfactants to select the most suitable components.

-

This is typically done by adding an excess amount of the drug to a known volume of the excipient and shaking at a constant temperature for 24-48 hours, followed by quantification of the dissolved drug.

-

-

Construction of Pseudo-Ternary Phase Diagrams:

-

To identify the microemulsion region, pseudo-ternary phase diagrams are constructed.

-

Prepare various mixtures of the oil and a surfactant/co-surfactant (Sₘᵢₓ) blend at different weight ratios (e.g., 1:9, 2:8, ... 9:1).

-

Titrate each oil-Sₘᵢₓ mixture with water dropwise under constant stirring.

-

Visually observe the mixture for transparency and flowability to identify the microemulsion region.

-

-

Formulation of the Drug-Loaded Microemulsion:

-

Based on the phase diagram, select a composition from the microemulsion region.

-

Dissolve the drug in the oil phase.

-

Add the Sₘᵢₓ (1-dodecyl-3-methylimidazolium bromide and co-surfactant) to the oily solution and mix.

-

Add the required amount of water dropwise with gentle stirring until a clear and homogenous microemulsion is formed.

-

Workflow for Formulation of an Ionic Liquid-Based Microemulsion

Caption: A schematic outlining the process for developing a microemulsion-based drug delivery system.

Biological Activity and Mechanism of Action

Recent studies have highlighted the cytotoxic effects of 1-dodecyl-3-methylimidazolium bromide against certain cell lines, providing insights into its mechanism of action at the cellular level.

Cytotoxicity

1-Dodecyl-3-methylimidazolium bromide has been shown to inhibit the growth and decrease the viability of human hepatocellular carcinoma (HepG2) cells in a concentration-dependent manner. This cytotoxic effect is primarily attributed to its ability to induce apoptosis.

Experimental Protocol: Cytotoxicity Assay on HepG2 Cells

This protocol details the MTT assay to evaluate the cytotoxicity of 1-dodecyl-3-methylimidazolium bromide.

Materials:

-

HepG2 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

1-Dodecyl-3-methylimidazolium bromide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

Equipment:

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed HepG2 cells into 96-well plates at a density of approximately 1.5 x 10⁴ cells per well.

-

Incubate the plates for 12-24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 1-dodecyl-3-methylimidazolium bromide and perform serial dilutions to obtain the desired test concentrations (e.g., 0.01 µM to 1000 µM).

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium without the compound).

-

Incubate the plates for 24 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plates for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

-

Mechanism of Action: Induction of Apoptosis

The cytotoxicity of 1-dodecyl-3-methylimidazolium bromide is linked to its ability to increase the permeability of the plasma membrane, which triggers a cascade of events leading to apoptosis. While the complete signaling pathway for this specific ionic liquid is still under investigation, studies on similar imidazolium-based ionic liquids suggest the involvement of reactive oxygen species (ROS) generation, the mitochondrial pathway, and the activation of caspases.

Proposed Signaling Pathway for [C12mim][Br]-Induced Apoptosis

Caption: A diagram illustrating the proposed signaling cascade for apoptosis induced by 1-dodecyl-3-methylimidazolium bromide.

Conclusion

1-Dodecyl-3-methylimidazolium bromide is a versatile ionic liquid with significant potential, particularly in the field of drug development. Its surfactant properties make it a promising excipient for enhancing the bioavailability of poorly soluble drugs. However, its cytotoxic effects necessitate careful evaluation and consideration in any formulation. The detailed experimental protocols and the understanding of its mechanism of action provided in this guide serve as a valuable resource for researchers and scientists working with this compound. Further research is warranted to fully elucidate its biological interactions and to explore its full potential in safe and effective drug delivery systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Development of Novel Ionic Liquid-Based Microemulsion Formulation for Dermal Delivery of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Properties of 1-Dodecyl-3-methylimidazolium Bromide ([C₁₂mim]Br)

Abstract: 1-Dodecyl-3-methylimidazolium (B1224283) bromide, commonly abbreviated as [C₁₂mim]Br, is an imidazolium-based ionic liquid that has garnered significant attention across various scientific disciplines. Its molecular architecture, featuring a hydrophilic imidazolium (B1220033) head and a long hydrophobic dodecyl tail, imparts unique amphiphilic properties. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of [C₁₂mim]Br. It includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to serve as a vital resource for researchers, scientists, and professionals in drug development and materials science. The document explores its applications as a versatile surfactant, a component in drug delivery systems, an antimicrobial agent, and a green solvent, underscoring its potential in advanced scientific applications.

Molecular Structure and Identification

1-Dodecyl-3-methylimidazolium bromide is an organic salt belonging to the ionic liquid (IL) family. Its structure consists of an asymmetric imidazolium cation and a bromide anion. The cation is characterized by a five-membered aromatic ring containing two nitrogen atoms. One nitrogen atom is bonded to a methyl group (-CH₃), while the other is bonded to a long, twelve-carbon alkyl chain (a dodecyl group, -C₁₂H₂₅). This dual nature—a charged, polar head group and a nonpolar, hydrophobic tail—makes [C₁₂mim]Br an amphiphilic molecule, capable of acting as a powerful surfactant.[1][2][3][4]

Table 1: Chemical Identifiers and Core Properties of [C₁₂mim]Br

| Identifier | Value |

| IUPAC Name | 1-dodecyl-3-methylimidazol-3-ium bromide[5] |

| Common Synonyms | [C₁₂mim]Br; DodecMIM Br; 1-Dodecyl-3-methyl-1H-imidazolium bromide[6] |

| CAS Number | 61546-00-7[1][5][6] |

| Molecular Formula | C₁₆H₃₁BrN₂[1][5][6] |

| Molecular Weight | 331.34 g/mol [1][5][6] |

| Appearance | White to light yellow crystalline powder[1][3] |

Physicochemical and Spectroscopic Data

The utility of [C₁₂mim]Br in various applications is dictated by its distinct physicochemical properties. As an ionic liquid, it exhibits low volatility and high thermal stability compared to traditional organic solvents.[1][3] Its surfactant capabilities are quantified by its critical micelle concentration (cmc), the concentration at which molecules self-assemble into micelles in an aqueous solution.[7]

Table 2: Key Physicochemical Properties of [C₁₂mim]Br

| Property | Value | Notes |

| Purity | ≥98.0% (HPLC)[1][3] | Commercially available standard. |

| Melting Point | 45 °C[1] or 112 °C[6] | Discrepancy in literature may be due to purity or hydration state. |

| Solubility | Soluble in polar (e.g., Methanol) and non-polar solvents[1][3] | Highlights its versatility as a solvent. |

| Storage Conditions | Room Temperature, store under inert gas | Compound is hygroscopic. |

| Critical Micelle Conc. (cmc) | Varies with temperature and presence of electrolytes[7] | A key parameter for surfactant applications. |

Spectroscopic analysis is essential for confirming the structure and purity of synthesized [C₁₂mim]Br. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Table 3: Representative Spectroscopic Data for [C₁₂mim]Br

| Spectrum Type | Key Chemical Shifts (δ in ppm) | Assignment |

| ¹H NMR | ~10.41 (s, 1H) | Proton on the C2 carbon of the imidazolium ring (NCHN)[8] |

| ~7.51 (t, 1H), ~7.37 (t, 1H) | Protons on the C4 and C5 carbons of the imidazolium ring (NCHC)[8] | |

| ~4.27-4.38 (t, 2H) | -CH₂- group of the dodecyl chain attached to the nitrogen | |

| ~4.14 (s, 3H) | -CH₃ group attached to the other nitrogen[8] | |

| ~1.90 (m, 2H) | -CH₂- group beta to the imidazolium ring | |

| ~1.22-1.33 (m, 18H) | Methylene (-CH₂-) groups of the dodecyl chain | |

| ~0.83-0.93 (t, 3H) | Terminal methyl (-CH₃) group of the dodecyl chain[8] | |

| ¹³C NMR | ~137.67 | C2 carbon of the imidazolium ring (NCHN)[8] |

| ~123.46, ~121.72 | C4 and C5 carbons of the imidazolium ring (NCHC)[8] | |

| ~50.20 | -CH₂- group of the dodecyl chain attached to the nitrogen | |

| ~36.78 | -CH₃ group attached to the nitrogen[8] | |

| ~14.10 - ~31.89 | Carbons of the dodecyl alkyl chain[8] |

Synthesis and Purification

The most common and straightforward synthesis of 1-dodecyl-3-methylimidazolium bromide is through a quaternization reaction, which is a type of Sₙ2 nucleophilic substitution.[9] This involves the reaction of 1-methylimidazole (B24206) with 1-bromododecane.

Caption: General workflow for the synthesis and purification of [C₁₂mim]Br.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on established methods.[9][10]

-

Preparation: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add equimolar amounts of 1-methylimidazole and 1-bromododecane. The reaction can be performed neat (without solvent).

-

Reaction: Heat the mixture to 40-80°C and reflux under constant stirring for 48 to 96 hours. The extended reaction time is necessary to ensure complete conversion, especially given the long alkyl chain.[10]

-

Completion: The reaction is typically complete when the mixture becomes a viscous liquid or a solid, indicating the formation of the ionic liquid.

Experimental Protocol: Purification

Purification is critical to remove unreacted starting materials and byproducts.

-

Solvent Washing: After cooling the reaction mixture to room temperature, wash the resulting product multiple times with a non-polar solvent such as diethyl ether or ethyl acetate.[10][11] This step removes the unreacted non-polar 1-bromododecane. Decant the solvent after each wash.

-

Drying: Remove any residual solvent from the washed product using a rotary evaporator to yield the crude solid.

-

Recrystallization (Optional): For higher purity, dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate) and allow it to cool slowly.[11] The purified [C₁₂mim]Br will crystallize out of the solution, leaving impurities behind.

-

Final Drying: Collect the crystals by filtration and dry them under vacuum to remove any remaining solvent.

Applications in Research and Drug Development

The unique amphiphilic structure of [C₁₂mim]Br drives its utility in several high-value applications relevant to scientific research and pharmaceutical development.

Surfactant Properties and Self-Assembly

In aqueous solutions above its critical micelle concentration, [C₁₂mim]Br molecules spontaneously self-assemble into spherical aggregates called micelles.[11][12] The hydrophobic dodecyl tails form a nonpolar core, while the hydrophilic imidazolium heads form an outer shell that interfaces with the surrounding water.[11] This behavior is fundamental to its role in solubilizing nonpolar substances in water.

Caption: Diagram of a [C₁₂mim]Br micelle in an aqueous solution.

Drug Delivery Systems

A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their bioavailability.[11] As a potent surfactant, [C₁₂mim]Br can encapsulate poorly soluble drugs within the hydrophobic core of its micelles, thereby enhancing their solubility and dissolution rate in aqueous environments.[2][11] Its use in pharmaceutical formulations is being actively explored to overcome these challenges.[1][11]

Caption: Logical flow from molecular properties to drug delivery application.

Antimicrobial and Biological Applications

Imidazolium-based ionic liquids, particularly those with long alkyl chains like [C₁₂mim]Br, have demonstrated significant antimicrobial properties.[4] Their amphiphilic nature allows them to interact with and disrupt bacterial cell membranes, inhibiting the growth of pathogenic and drug-resistant bacteria.[4] This makes them promising candidates for developing new antimicrobial agents and materials. Furthermore, [C₁₂mim]Br is used in biotechnology for the extraction and stabilization of biomolecules such as proteins, preserving their biological activity.[1] Its interaction with proteins like bovine serum albumin (BSA) has been studied to understand how it may affect protein conformation in formulations.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 61546-00-7: 1-Dodecyl-3-methylimidazolium bromide [cymitquimica.com]

- 4. From Synthesis to Functionality: Tailored Ionic Liquid-Based Electrospun Fibers with Superior Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Dodecyl-3-methylimidazolium bromide | C16H31BrN2 | CID 16749605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Dodecyl-3-methylimidazolium bromide, >98% | IoLiTec [iolitec.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.2. Methods [bio-protocol.org]

- 11. 1-Dodecyl-3-methylimidazolium bromide | 61546-00-7 | Benchchem [benchchem.com]

- 12. researchgate.net [researchgate.net]

Solubility of 1-Dodecyl-3-methylimidazolium Bromide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the ionic liquid 1-dodecyl-3-methylimidazolium (B1224283) bromide ([C12mim][Br]) in organic solvents. Due to a lack of extensive quantitative data for [C12mim][Br] in the public domain, this document presents available qualitative information for the target compound, supplemented with quantitative data for the structurally similar 1-dodecyl-3-methylimidazolium chloride ([C12mim][Cl]) to provide comparative insights. Detailed experimental protocols for determining ionic liquid solubility are also included.

Overview of Solubility Characteristics

1-Dodecyl-3-methylimidazolium bromide is an ionic liquid that exhibits solubility in a range of organic solvents, a property primarily governed by the long hydrophobic dodecyl chain and the polar imidazolium (B1220033) head.[1][2] This amphiphilic nature allows it to interact with both polar and non-polar media.[1] While specific quantitative solubility data is sparse, qualitative assessments indicate its solubility in water and organic solvents such as ethanol, methanol, and acetone.[1] The aggregation behavior of [C12mim][Br] has been studied in aqueous solutions containing organic additives like methanol, ethanol, 1-propanol, and acetone, suggesting miscibility with these solvents.

Quantitative Solubility Data

The solubility of [C12mim][Cl] in primary alcohols has been observed to decrease as the molecular weight of the alcohol increases from hexanol to dodecanol.[3][4]

Table 1: Solubility of 1-Dodecyl-3-methylimidazolium Chloride ([C12mim][Cl]) in Alcohols

| Solvent | Temperature (K) | Solubility (Mole Fraction, x₁) |

| Ethanol | 273.95 | 0.015 |

| 293.15 | 0.051 | |

| 313.15 | 0.165 | |

| 333.15 | 0.443 | |

| 1-Butanol | 275.15 | 0.012 |

| 293.15 | 0.035 | |

| 313.15 | 0.098 | |

| 333.15 | 0.251 | |

| 1-Hexanol | 273.85 | 0.007 |

| 293.15 | 0.019 | |

| 313.15 | 0.051 | |

| 333.15 | 0.128 | |

| 1-Octanol | 279.75 | 0.007 |

| 293.15 | 0.014 | |

| 313.15 | 0.035 | |

| 333.15 | 0.083 | |

| 1-Decanol | 288.15 | 0.008 |

| 293.15 | 0.011 | |

| 313.15 | 0.024 | |

| 333.15 | 0.054 | |

| 1-Dodecanol | 297.05 | 0.008 |

| 313.15 | 0.017 | |

| 333.15 | 0.038 | |

| 348.15 | 0.071 | |

| Data extracted from the study on [C12mim][Cl] by Domańska, U., et al. (2003) and is intended for comparative purposes. |

Experimental Protocols

The determination of ionic liquid solubility in organic solvents can be performed using several established methods. Below are detailed descriptions of two common techniques.

Dynamic Method for Solid-Liquid Equilibrium

This method is used to determine the temperature at which a known composition of a solute-solvent mixture becomes a homogeneous solution upon heating. The solubility is determined by observing the disappearance of the solid phase.[3][4]

Experimental Workflow:

Caption: Dynamic Method for Solubility Determination.

Inverse Gas Chromatography (IGC) for Solubility Parameter Determination

Inverse Gas Chromatography is a powerful technique for characterizing the interactions between a stationary phase (in this case, the ionic liquid) and a volatile probe (the organic solvent). From the retention times of various solvent probes, the Hildebrand solubility parameter of the ionic liquid can be determined, which provides an indication of its miscibility with those solvents.

Experimental Workflow:

Caption: Inverse Gas Chromatography for Solubility Parameter Determination.

Factors Influencing Solubility

The solubility of 1-dodecyl-3-methylimidazolium bromide in organic solvents is influenced by several factors:

-

Solvent Polarity: As an ionic compound, [C12mim][Br] generally shows better solubility in more polar solvents. However, the long dodecyl chain imparts significant non-polar character, allowing for some solubility in less polar environments.

-

Temperature: For most solid-liquid systems, solubility increases with temperature. The extent of this increase is dependent on the enthalpy of solution.

-

Alkyl Chain Length of the Cation: The long C12 alkyl chain enhances the interactions with non-polar solvents but can decrease solubility in highly polar, structured solvents like water compared to shorter-chain analogues.

-

Nature of the Anion: The bromide anion contributes to the overall lattice energy of the solid ionic liquid and its solvation energy in a given solvent. Different anions can lead to significant differences in solubility.

Conclusion

While quantitative solubility data for 1-dodecyl-3-methylimidazolium bromide in organic solvents is limited, qualitative information and data from its chloride analogue provide valuable insights for researchers and formulation scientists. The experimental protocols outlined in this guide offer robust methods for determining the precise solubility of [C12mim][Br] in solvents of interest. Such empirical data is crucial for the effective application of this versatile ionic liquid in drug development, green chemistry, and materials science. Further research to populate a comprehensive database of solubility for this and other ionic liquids is highly encouraged.

References

Critical micelle concentration of [C12mim][Br]

An In-depth Technical Guide on the Critical Micelle Concentration of [C12mim][Br]

Introduction

1-Dodecyl-3-methylimidazolium bromide, abbreviated as [C12mim][Br], is a surface-active ionic liquid (SAIL) that has garnered significant attention in various scientific and industrial fields.[1] Its amphiphilic nature, stemming from a positively charged imidazolium (B1220033) headgroup and a long hydrophobic dodecyl chain, allows it to self-assemble into micelles in aqueous solutions.[1][2] This self-aggregation occurs above a specific concentration known as the Critical Micelle Concentration (CMC), a fundamental parameter that dictates its application in areas such as drug delivery, catalysis, and materials science.[3] This guide provides a comprehensive overview of the CMC of [C12mim][Br], detailing quantitative data, experimental protocols for its determination, and the factors influencing its value.

Quantitative Data for Critical Micelle Concentration (CMC) of [C12mim][Br]

The CMC of [C12mim][Br] has been determined by various research groups using multiple analytical techniques. The values are influenced by experimental conditions, most notably temperature. The data presented below summarizes the reported CMC values in aqueous solutions.

| CMC (mM) | Temperature (K) | Experimental Method | Reference |

| 10.9 | Not Specified | Not Specified | Dong et al., 2008[2] |

| 9.8 | 298 | Conductivity, Fluorescence Spectroscopy | Vanyúr et al., 2007[2] |

| ~12.6 | 298.15 | Conductivity | Sadeghi and Golabiazar, 2015 (inferred from graphs) |

| ~12.0 | 308.15 | Conductivity | Sadeghi and Golabiazar, 2015 (inferred from graphs) |

| ~15.8 | 298.15 | Surface Tensiometry | Sadeghi and Golabiazar, 2015 (inferred from graphs) |

| ~14.8 | 308.15 | Surface Tensiometry | Sadeghi and Golabiazar, 2015 (inferred from graphs) |

Note: Some values are approximated from graphical data presented in the cited literature.

Experimental Protocols for CMC Determination

The determination of the CMC is based on observing an abrupt change in a physical property of the surfactant solution as a function of its concentration.[2][3] Several methods are commonly employed for [C12mim][Br] and other ionic liquids.

Conductometry

This technique is highly suitable for ionic surfactants like [C12mim][Br].[4][5]

-

Principle: The specific conductivity of an ionic surfactant solution increases linearly with concentration as more charge-carrying monomers are added.[4] Above the CMC, the newly added monomers form micelles. These micelles, being much larger and having associated counterions, are less mobile than individual monomers and thus are less efficient charge carriers.[3] This leads to a change in the slope of the conductivity versus concentration plot.

-

Methodology:

-

Prepare a series of aqueous solutions of [C12mim][Br] with increasing concentrations.

-

Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Plot the specific conductivity against the concentration of [C12mim][Br].

-

The resulting plot will show two linear regions with different slopes.[2]

-

The point of intersection of these two lines is taken as the CMC.[4]

-

Surface Tensiometry

This is a precise method for determining the CMC and other surface-active parameters.[2]

-

Principle: Surfactant monomers adsorb at the air-water interface, which reduces the surface tension of the solution. As the concentration increases, the interface becomes saturated with monomers. Beyond this point, further addition of the surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant.[2][3]

-

Methodology:

-

Prepare a range of [C12mim][Br] solutions of varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., via the du Noüy ring or Wilhelmy plate method) at a controlled temperature.

-

Plot the surface tension against the logarithm of the surfactant concentration.

-

The plot will exhibit a sharp break point where the surface tension ceases to decrease significantly. This inflection point corresponds to the CMC.[2]

-

Fluorescence Spectroscopy

This sensitive technique often employs a fluorescent probe that is sensitive to the polarity of its microenvironment.

-

Principle: A hydrophobic probe, such as pyrene (B120774), is used. In a polar solvent like water, pyrene exhibits a specific fluorescence emission spectrum. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles. This change in the microenvironment's polarity alters the probe's fluorescence spectrum, particularly the ratio of the first to the third vibronic peaks (I₁/I₃). A sharp decrease in the I₁/I₃ ratio indicates the formation of micelles.[2][4]

-

Methodology:

-

Prepare a series of [C12mim][Br] solutions, each containing a constant, low concentration of the fluorescent probe (e.g., pyrene).

-

Measure the fluorescence emission spectrum for each sample using a spectrofluorometer.

-

Calculate the intensity ratio of the relevant vibronic peaks (e.g., I₁/I₃ for pyrene).

-

Plot this ratio against the concentration of [C12mim][Br].

-

The concentration at which a sharp change in the ratio occurs is identified as the CMC.[2]

-

UV-Visible Spectroscopy

This method can be performed with or without a probe.

-

Principle (with probe): Similar to fluorescence, this method uses a dye whose absorption spectrum is sensitive to the local environment. When micelles form, the dye can be incorporated into them, causing a shift in its absorption wavelength or a change in absorbance.[3]

-

Principle (probe-less): For some surfactants, the aggregation process itself can cause a change in the absorption behavior of the solution, which can be detected.[6]

-

Methodology:

-

Prepare a series of surfactant solutions (with or without a constant amount of a suitable dye).

-

Record the UV-Vis absorption spectrum for each concentration.

-

Plot the absorbance at a specific wavelength (where the change is most pronounced) against the surfactant concentration.

-

The plot will show a break point corresponding to the CMC.[6]

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the Critical Micelle Concentration.

Caption: Generalized workflow for determining the Critical Micelle Concentration (CMC).

Factors Influencing the CMC of [C12mim][Br]

Several factors can alter the CMC value of [C12mim][Br] in aqueous solutions:

-

Temperature: The effect of temperature on the CMC of ionic surfactants is generally less pronounced than for non-ionic ones.[7] However, studies on [C12mim][Br] show a slight decrease in CMC as temperature increases from 298.15 K to 308.15 K, suggesting that micellization is slightly favored at higher temperatures in this range.

-

Presence of Additives/Electrolytes: The addition of electrolytes to solutions of ionic surfactants typically decreases the CMC.[7][8] This is because the added ions can reduce the electrostatic repulsion between the charged imidazolium headgroups, thereby promoting aggregation at lower concentrations.[7] Organic additives can also influence the CMC by altering the solvent properties.[8]

-

Alkyl Chain Length: For homologous series of 1-alkyl-3-methylimidazolium bromide surfactants, increasing the length of the alkyl chain (the hydrophobic tail) leads to a decrease in the CMC.[7][9] This is due to the increased hydrophobicity, which provides a stronger driving force for the molecules to escape the aqueous environment and form micelles.[7]

-

Nature of the Counterion: The properties of micelles can be influenced by the counterion. For instance, the surface activity of [C12mim]I is greater than that of [C12mim][Br] and [C12mim]Cl, which can be attributed to the higher polarizability of the iodide anion.[10]

References

- 1. Buy 1-Dodecyl-3-methylimidazolium bromide (EVT-355570) | 61546-00-7 [evitachem.com]

- 2. Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. justagriculture.in [justagriculture.in]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 6. researchgate.net [researchgate.net]

- 7. pharmacy180.com [pharmacy180.com]

- 8. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Navigating the Air-Liquid Interface: A Technical Guide to the Surface Tension of 1-Dodecyl-3-methylimidazolium Bromide Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface tension properties of aqueous solutions of the ionic liquid 1-dodecyl-3-methylimidazolium (B1224283) bromide ([C12mim][Br]). This document synthesizes key findings on its behavior at the air-liquid interface, details the experimental methodologies for its characterization, and presents available quantitative data to support research and development activities, particularly in fields where interfacial phenomena are critical, such as drug formulation and delivery.

Core Concepts: Surface Tension and Micellization

1-Dodecyl-3-methylimidazolium bromide is a surface-active ionic liquid (SAIL), meaning it possesses an amphiphilic structure with a hydrophilic imidazolium (B1220033) headgroup and a hydrophobic dodecyl tail. This structure drives its molecules to accumulate at interfaces, such as the air-water interface, thereby reducing the surface tension of the solution.

As the concentration of [C12mim][Br] in an aqueous solution increases, the surface tension decreases until it reaches a plateau. The concentration at which this plateau begins is known as the critical micelle concentration (CMC) .[1][2] Above the CMC, the surfactant molecules self-assemble into spherical structures called micelles, with their hydrophobic tails oriented inward and their hydrophilic heads facing the aqueous environment. This process is a key factor in the solubilization of poorly water-soluble compounds, a property of significant interest in drug delivery.

The following diagram illustrates the process of micellization and its effect on surface tension.

References

The Thermal Stability of Imidazolium Ionic Liquids: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Imidazolium-based ionic liquids (ILs) have emerged as a versatile class of compounds with significant potential across various scientific disciplines, including as solvents in organic synthesis and materials science, and as active pharmaceutical ingredients (APIs) in drug delivery. Their negligible vapor pressure, wide liquid range, and tunable physicochemical properties make them attractive alternatives to traditional volatile organic solvents.[1][2] However, their application at elevated temperatures is fundamentally governed by their thermal stability. This guide provides an in-depth analysis of the factors influencing the thermal stability of imidazolium (B1220033) ILs, the mechanisms of their decomposition, and the experimental protocols used for their characterization.

Core Concepts in Thermal Stability

The thermal stability of an ionic liquid is a critical parameter that dictates its maximum operating temperature and long-term viability in applications.[2] It is not a single, sharply defined value but rather a range influenced by a variety of factors, including the chemical structure of the cation and anion, the presence of impurities, and the experimental conditions under which it is measured.[2][3] The anion is generally considered to play the most dominant role in determining the thermal stability of imidazolium ILs.[2][3][4]

The thermal stability of these compounds is typically evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature.[3][5] Key parameters derived from TGA curves include:

-

T_onset_ : The onset decomposition temperature, determined as the intersection of the baseline and the tangent of the mass loss curve.[3][6]

-

T_peak_ : The temperature at which the maximum rate of mass loss occurs, obtained from the peak of the derivative thermogravimetry (DTG) curve.[2][3]

-

T_start_ : The temperature at which decomposition begins.[6]

-

T_x% : The temperature at which a certain percentage (x%) of mass loss is observed.[2] For evaluating long-term thermal stability, a parameter such as T_0.01/10h , the temperature at which 1% mass loss occurs over 10 hours, is often used.[3][5]

Factors Influencing Thermal Stability

The thermal stability of imidazolium ionic liquids is a complex interplay of structural and environmental factors.

The Dominant Role of the Anion

The nature of the anion has the most profound impact on the thermal stability of imidazolium ILs.[2][3] The stability is inversely related to the anion's nucleophilicity and basicity.[1][7] Highly nucleophilic anions can initiate decomposition through nucleophilic attack on the imidazolium cation.[5][8] A general trend in thermal stability based on the anion is as follows:

[NTf₂]⁻ > [PF₆]⁻ ≥ [BF₄]⁻ > [OTf]⁻ > Halides (I⁻ > Br⁻ > Cl⁻) > Carboxylates[4][6]

Fluorinated anions, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), generally impart high thermal stability due to their low basicity and nucleophilicity.[6][9] Conversely, halide and carboxylate anions tend to have lower thermal stabilities.[5][6]

Cation Structure Modifications

While the anion's influence is primary, the structure of the imidazolium cation also plays a significant role in modulating thermal stability.

-

Alkyl Chain Length: The effect of the alkyl chain length on the N1 and N3 positions is not always straightforward. Some studies report a slight decrease in thermal stability with increasing chain length, potentially due to increased van der Waals interactions and susceptibility to Hofmann elimination.[2][6] However, other studies show a more complex, non-linear relationship.[3]

-

C2-Methylation: Substitution of the acidic proton at the C2 position of the imidazolium ring with a methyl group generally enhances thermal stability.[3][9] This is attributed to the removal of the most acidic proton, which can be a site for initial decomposition via deprotonation.[9]

-

Functional Groups: The introduction of functional groups on the alkyl side chains can alter the decomposition pathways and, consequently, the thermal stability. The specific effect depends on the nature of the functional group.

Presence of Impurities

Impurities, particularly water and halides from the synthesis process, can significantly reduce the thermal stability of ionic liquids.[3] It is crucial to ensure high purity and dryness of IL samples before thermal analysis to obtain accurate and reproducible data.

Decomposition Mechanisms of Imidazolium Ionic Liquids

The thermal decomposition of imidazolium ILs can proceed through several pathways, often in competition with each other. The dominant mechanism is largely dictated by the nature of the anion and the structure of the cation.[1][10]

1. Deprotonation: This mechanism is favored by anions with higher basicity.[1] The anion abstracts the most acidic proton from the imidazolium cation, typically at the C2 position, to form an N-heterocyclic carbene (NHC) and the protonated anion.[5]

2. Dealkylation (S_N_2 Nucleophilic Substitution): This is a common pathway, especially with nucleophilic anions like halides and carboxylates.[5][8] The anion attacks one of the alkyl groups on the nitrogen atoms of the imidazolium ring, leading to the formation of a neutral imidazole and an alkyl-anion species.[5][8]

3. Hofmann-type Elimination: For imidazolium cations with longer alkyl chains (ethyl or longer), a Hofmann-type elimination can occur. This pathway involves the abstraction of a proton from the β-carbon of the alkyl chain by the anion, resulting in the formation of an alkene, a neutral imidazole, and the protonated anion.[5]

Quantitative Data on Thermal Stability

The following tables summarize the onset decomposition temperatures (T_onset_) for a range of imidazolium ionic liquids with different cations and anions, as determined by thermogravimetric analysis.

Table 1: Thermal Stability of Imidazolium Ionic Liquids with Varying Anions

| Cation | Anion | T_onset_ (°C) | Reference |

| [BMIM]⁺ (1-butyl-3-methylimidazolium) | [NTf₂]⁻ | ~400-450 | [3][6] |

| [BMIM]⁺ | [PF₆]⁻ | ~350-400 | [3][4] |

| [BMIM]⁺ | [BF₄]⁻ | ~350-400 | [3][4] |

| [BMIM]⁺ | [OTf]⁻ | ~350-400 | [7] |

| [BMIM]⁺ | Br⁻ | ~250-300 | [11] |

| [BMIM]⁺ | Cl⁻ | ~250-300 | [3][4] |

| [BMIM]⁺ | [OAc]⁻ (Acetate) | ~200-250 | [3][5] |

Table 2: Effect of Cation Alkyl Chain Length and C2-Methylation on Thermal Stability

| Cation | Anion | T_onset_ (°C) | Reference |

| [EMIM]⁺ (1-ethyl-3-methylimidazolium) | [NTf₂]⁻ | ~400-450 | [9] |

| [BMIM]⁺ (1-butyl-3-methylimidazolium) | [NTf₂]⁻ | ~400-450 | [3] |

| [HMIM]⁺ (1-hexyl-3-methylimidazolium) | [NTf₂]⁻ | ~400-450 | [6] |

| [OMIM]⁺ (1-octyl-3-methylimidazolium) | [NTf₂]⁻ | ~400-450 | [3] |

| [EMIM]⁺ | [BF₄]⁻ | ~350-400 | [3] |

| [BMIM]⁺ | [BF₄]⁻ | ~350-400 | [3] |

| [EMIM]⁺ | [NTf₂]⁻ | ~314 | [9] |

| [EDMIM]⁺ (1-ethyl-2,3-dimethylimidazolium) | [NTf₂]⁻ | ~366 | [9] |

Note: The decomposition temperatures are approximate values and can vary depending on the specific experimental conditions.

Experimental Protocols for Thermal Stability Assessment

Accurate and reproducible determination of thermal stability is paramount. The following section outlines a typical experimental protocol for thermogravimetric analysis of imidazolium ionic liquids.

Thermogravimetric Analysis (TGA) Protocol

1. Sample Preparation:

-

Dry the ionic liquid sample under high vacuum (e.g., at 60-80 °C) for an extended period (e.g., 24-96 hours) to remove any residual water or volatile impurities.[3][12] The drying temperature should be well below the decomposition temperature of the IL.

-

The water content should be verified using Karl Fischer titration to be below a certain threshold (e.g., < 220 ppm).[3]

2. TGA Instrument Setup and Calibration:

-

Use a calibrated thermogravimetric analyzer. Temperature and mass calibrations should be performed regularly using standard reference materials.[12]

-

Select the appropriate sample pan material (e.g., platinum, alumina, or ceramic).[5][12] Platinum is often preferred for its inertness.

3. Experimental Conditions:

-

Sample Mass: Use a small sample mass, typically between 5-15 mg.[5][12]

-

Heating Rate: A constant heating rate is applied. Common heating rates are 5, 10, or 20 °C/min.[5][13] It is important to note that higher heating rates can lead to an overestimation of the decomposition temperature.[2] For comparative studies, a consistent heating rate should be used.

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.[5][13] A constant flow rate (e.g., 20-90 mL/min) should be maintained.[12][13]

-

Temperature Range: The temperature range should be wide enough to capture the entire decomposition profile, for example, from room temperature to 600 °C or higher.[13]

4. Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the key thermal stability parameters: T_onset_, T_peak_, and T_x%_.

Conclusion

The thermal stability of imidazolium ionic liquids is a critical property that underpins their utility in a wide array of applications. A deep understanding of the factors that govern their decomposition is essential for the rational design of new ILs with tailored thermal properties and for ensuring their safe and effective use. The anion structure is the primary determinant of thermal stability, with cation modifications and purity also playing crucial roles. Standardized experimental protocols, particularly using TGA, are vital for obtaining reliable and comparable data. As research into ionic liquids continues to expand, a thorough consideration of their thermal stability will remain a cornerstone of their development and application in science and industry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thermal Decomposition Behaviors of Imidazolium-type Ionic Liquids Studied by Pyrolysis-Gas Chromatography [jstage.jst.go.jp]

- 9. pubs.acs.org [pubs.acs.org]

- 10. escholarship.org [escholarship.org]

- 11. researchgate.net [researchgate.net]

- 12. Expanding the Chemical Space of Benzimidazole Dicationic Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ajer.org [ajer.org]

An In-depth Technical Guide on the Health and Safety of 1-Dodecyl-3-methylimidazolium bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety information for the ionic liquid 1-Dodecyl-3-methylimidazolium bromide ([C12mim][Br]). The information presented herein is intended to inform researchers, scientists, and drug development professionals about the potential hazards associated with this compound and to provide guidance on its safe handling and use.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 61546-00-7 | [1] |

| Molecular Formula | C16H31BrN2 | [1] |

| Molecular Weight | 331.34 g/mol | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Toxicological Data

The toxicity of imidazolium-based ionic liquids is significantly influenced by the length of the alkyl chain on the imidazolium (B1220033) ring. Generally, toxicity increases with increasing alkyl chain length.[2][3]

Acute Toxicity

Skin and Eye Irritation

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-Dodecyl-3-methylimidazolium bromide is classified as a skin and eye irritant.[5]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

Cytotoxicity

In vitro studies have demonstrated the cytotoxic effects of 1-Dodecyl-3-methylimidazolium bromide.

| Cell Line | Endpoint | Value (µM) | Exposure Time | Reference |

| HepG2 (Human liver carcinoma) | EC50 | 9.8 | 24 hours | [6] |

The mechanism of cytotoxicity in HepG2 cells involves the induction of apoptosis and an increase in plasma membrane permeability.[6] The toxicity of 1-alkyl-3-methylimidazolium salts has been shown to be dependent on the alkyl chain length, with longer chains generally exhibiting higher toxicity.[2]

Genotoxicity

Specific genotoxicity data for 1-Dodecyl-3-methylimidazolium bromide from standardized assays like the Ames test or in vitro micronucleus assay are not available in the public domain. However, studies on other imidazolium-based ionic liquids have been conducted. For example, some imidazolium-based ionic liquids have been evaluated for their mutagenic potential using the Ames test, with varying results depending on the specific structure of the compound. A study on 1-octyl-3-methylimidazolium bromide ([C8mim]Br) suggested it has genotoxic effects on planarians.[7]

Ecotoxicological Data

The ecotoxicity of imidazolium-based ionic liquids is also strongly correlated with the length of the alkyl side chain, with longer chains leading to increased toxicity.

Aquatic Toxicity

| Test Organism | Endpoint | Value (mg/L) | Exposure Time | Reference |

| Scenedesmus obliquus (Green algae) | EC50 | 0.08 | 96 hours | [8] |

| Chlorella ellipsoidea (Green algae) | EC50 | 0.15 | 96 hours | [8] |

| Danio rerio (Zebrafish) | LC50 (for [C12mim]NO3) | 0.42 | 96 hours | [2] |

It is important to note that the zebrafish toxicity data is for the nitrate (B79036) salt ([C12mim]NO3), not the bromide salt. However, studies suggest that the toxicity of imidazolium-based ionic liquids is primarily driven by the cation and the alkyl chain length, with the anion having a lesser effect.[2]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% effective concentration (EC50) of a substance on cell viability.

Methodology (based on the study with HepG2 cells): [6]

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of 1-Dodecyl-3-methylimidazolium bromide. A control group with medium only is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is removed, and a solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control group. The EC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Algal Growth Inhibition Test (OECD 201)

Objective: To determine the effect of a substance on the growth of freshwater algae.

Methodology (general protocol):

-

Test Organism: A pure, exponentially growing culture of a green alga species (e.g., Scenedesmus obliquus or Pseudokirchneriella subcapitata).

-

Test Medium: A defined nutrient medium is prepared.

-

Test Solutions: A series of concentrations of 1-Dodecyl-3-methylimidazolium bromide are prepared in the test medium. A control with no test substance is also prepared.

-

Inoculation: A known density of algal cells is inoculated into each test flask.

-

Incubation: The flasks are incubated under constant illumination and temperature for 72 hours, with continuous shaking to keep the algae in suspension.

-

Growth Measurement: Algal growth (cell concentration or a surrogate like fluorescence) is measured at 24, 48, and 72 hours.

-

Data Analysis: The growth rate and yield are calculated for each concentration and compared to the control. The EC50 value (the concentration causing a 50% reduction in growth or growth rate) is determined.

Caption: General workflow for an algal growth inhibition test.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of toxicity for imidazolium-based ionic liquids with long alkyl chains, such as 1-Dodecyl-3-methylimidazolium bromide, is believed to be the disruption of cell membranes.[6][9] The lipophilic alkyl chain can intercalate into the lipid bilayer, leading to increased membrane permeability. This disruption can trigger a cascade of downstream events, ultimately leading to cell death.

Caption: Proposed mechanism of [C12mim][Br] cytotoxicity.

Summary and Recommendations

1-Dodecyl-3-methylimidazolium bromide is a skin and eye irritant. It exhibits significant cytotoxicity to mammalian cells and ecotoxicity to aquatic organisms, with its toxicity being largely dependent on its long alkyl chain. The primary mechanism of its toxicity is the disruption of cell membranes, leading to increased permeability and subsequent apoptosis.

Due to the lack of comprehensive toxicological data, it is recommended that researchers handle this compound with caution. Appropriate personal protective equipment, including gloves and eye protection, should be worn at all times. All work with this compound should be conducted in a well-ventilated area. Waste containing this ionic liquid should be disposed of as hazardous chemical waste in accordance with local regulations to prevent environmental contamination. Further research is needed to fully characterize the toxicological profile of 1-Dodecyl-3-methylimidazolium bromide, particularly regarding its acute toxicity, genotoxicity, and chronic toxicity.

References

- 1. 1-Dodecyl-3-methylimidazolium bromide | C16H31BrN2 | CID 16749605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The acute toxic effects of imidazolium-based ionic liquids with different alkyl-chain lengths and anions on zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkyl chain length affecting uptake of imidazolium based ionic liquids by ryegrass (Lolium perenne L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Evaluation of the micronucleus test in vitro using Chinese hamster cells: results of four chemicals weakly positive in the in vivo micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Establishment of an EC50 database of pesticides using a Vibrio fischeri bioluminescence method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acute toxicity and effects of 1-alkyl-3-methylimidazolium bromide ionic liquids on green algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of the alkyl chain length on binding of imidazolium-based ionic liquids to bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Imidazolium Bromide Salts in Advancing Green Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Imidazolium (B1220033) bromide salts, a prominent class of ionic liquids (ILs), are at the forefront of sustainable chemical innovation. Their unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solvency, position them as viable alternatives to volatile organic compounds (VOCs) in a myriad of applications. This guide delves into the core green chemistry applications of imidazolium bromide salts, offering a technical overview of their use in catalysis, biomass processing, and carbon dioxide capture, supplemented with experimental protocols and quantitative data.

Synthesis of Imidazolium Bromide Salts

The synthesis of imidazolium bromide salts is typically a straightforward quaternization reaction involving the appropriate N-substituted imidazole (B134444) and an alkyl bromide. Microwave-assisted synthesis has emerged as an efficient method, significantly reducing reaction times.[1][2]

General Synthetic Workflow

Caption: General synthesis of imidazolium bromide salts.

Experimental Protocol: Synthesis of 1-Butyl-3-methylimidazolium Bromide ([BMIM]Br)

This protocol is adapted from the literature for the synthesis of a common imidazolium bromide salt.[3]

-

Reaction Setup: In a two-necked round-bottom flask, place equimolar amounts of 1-methylimidazole and 1-bromobutane.

-

Inert Atmosphere: Purge the flask with nitrogen gas.

-

Reaction Conditions: Heat the mixture to 70°C and stir thoroughly for 48 hours under a nitrogen atmosphere.

-

Workup: Cool the resulting viscous liquid to room temperature.

-

Purification: Wash the product multiple times with small portions of ethyl acetate to remove any unreacted starting materials.

-

Drying: Dry the final product under vacuum at 70–80°C to yield a white solid.

Catalytic Applications

Imidazolium salts are versatile in catalysis, functioning as solvents, catalysts, or catalyst supports.[4][5] Their ability to be fine-tuned by modifying the alkyl side chains and the anion allows for optimization of catalytic systems.[4] Dicationic imidazolium-based ionic liquids have shown higher catalytic activity in some reactions compared to their monocationic counterparts.[6]

Catalytic Cycle Example: General Overview

Caption: A generalized catalytic cycle involving an imidazolium salt.

Quantitative Data on Catalytic Applications

| Reaction Type | Imidazolium Salt | Catalyst/Co-catalyst | Yield (%) | Reference |

| Cyclization of Diketone | [DMIM]Br, [DDMIM]Br | - | 99 | [1][2] |

| Synthesis of Propylene Carbonate | [bmim][Tf2N] | ZnBr2 | 90 | [7][8] |

Biomass Processing